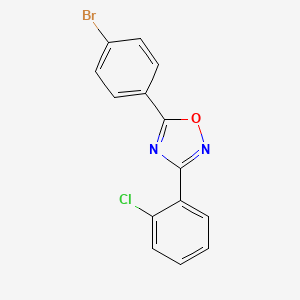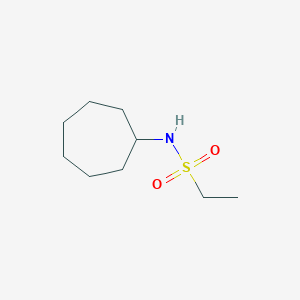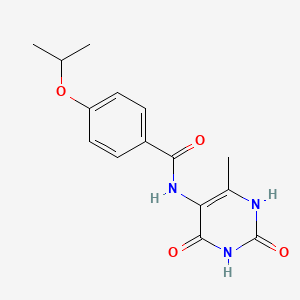![molecular formula C15H11ClN2OS B5801684 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5801684.png)
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide, also known as BCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCA is a synthetic compound that belongs to the family of benzothiazole derivatives.
科学的研究の応用
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has found potential applications in various scientific research fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has also been studied for its potential as an anti-inflammatory agent. In material science, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has been studied for its potential as a fluorescent probe. It has been shown to exhibit strong fluorescence properties, making it useful for various imaging applications. In environmental science, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has been studied for its potential as a sensor for heavy metal ions. It has been shown to selectively detect mercury ions in water samples.
作用機序
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide is not fully understood. However, it has been proposed that N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of various enzymes and signaling pathways. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has been shown to inhibit the activity of COX-2, which is an enzyme involved in the inflammatory response. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has also been shown to inhibit the activity of various kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide inhibits the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide inhibits tumor growth and metastasis in animal models. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has also been shown to reduce inflammation in animal models.
実験室実験の利点と制限
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It exhibits strong fluorescence properties, making it useful for various imaging applications. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has also been shown to have low toxicity in animal models. However, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has some limitations for lab experiments. It has poor water solubility, which can limit its use in aqueous environments. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide also has limited stability, which can affect its use in long-term experiments.
将来の方向性
There are several future directions for the research on N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide. One direction is to further investigate its potential as an anti-cancer and anti-inflammatory agent. Another direction is to explore its potential as a fluorescent probe for various imaging applications. Additionally, further research is needed to optimize the synthesis method of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide and improve its stability and solubility. Finally, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide can be further studied for its potential as a sensor for heavy metal ions in environmental samples.
Conclusion
In conclusion, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide is a synthetic compound that has potential applications in various scientific research fields. It has been studied for its potential as an anti-cancer and anti-inflammatory agent, a fluorescent probe, and a sensor for heavy metal ions. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide exhibits strong fluorescence properties and low toxicity in animal models. However, it has limited stability and solubility, which can affect its use in long-term experiments. Further research is needed to optimize the synthesis method of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide and explore its potential in various applications.
合成法
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide involves the reaction of 2-chloroaniline with 2-mercaptobenzothiazole in the presence of acetic anhydride. The reaction yields N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide, which can be purified using column chromatography. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
特性
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-9(19)17-13-8-10(6-7-11(13)16)15-18-12-4-2-3-5-14(12)20-15/h2-8H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMIOFJKOCPNQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5839786 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(methylthio)benzoyl]morpholine](/img/structure/B5801605.png)


![N-[2-(3-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-6-yl)phenyl]acetamide](/img/structure/B5801610.png)
![(4-methoxy-2,5-dimethylbenzyl)[3-(methylthio)phenyl]amine](/img/structure/B5801617.png)


![N-ethyl-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]propanamide](/img/structure/B5801640.png)

![N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5801660.png)

![3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5801671.png)

